1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods may include continuous flow chemistry and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and signal transduction .
Comparison with Similar Compounds
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Methoxycarbonyl-etomidate: An etomidate analogue with a methoxycarbonyl group, used as a sedative-hypnotic.
Uniqueness: 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-methoxycarbonyl-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-8(2)4-9(5-8,6(10)11)7(12)13-3/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
MQNVVFYTKUTCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(=O)OC)C |
Origin of Product |
United States |
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